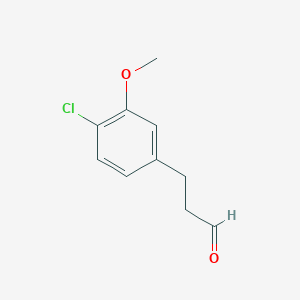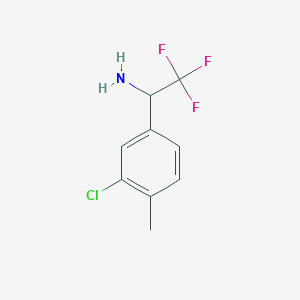
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound that features a trifluoroethylamine group attached to a chloromethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with a trifluoroethylamine derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethylamine group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: A related compound with an isocyanate group instead of the trifluoroethylamine group
3-Chloro-4-methylphenylboronic acid: Another similar compound used in organic synthesis.
Uniqueness
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to its trifluoroethylamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific research and industrial applications .
Properties
CAS No. |
886370-21-4 |
|---|---|
Molecular Formula |
C9H9ClF3N |
Molecular Weight |
223.62 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI Key |
HXJKOFXBVJMAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)
![(s)-2-Amino-2-(6-methoxybenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13573332.png)
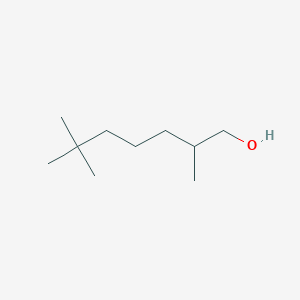
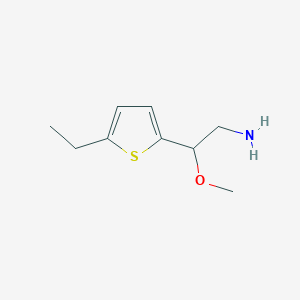
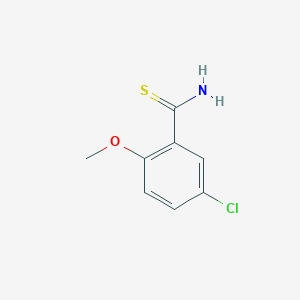
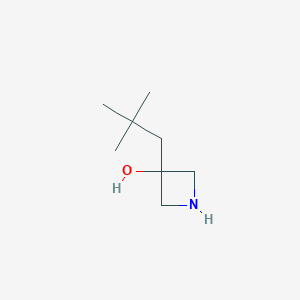
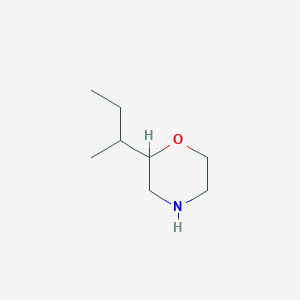
![2-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B13573361.png)
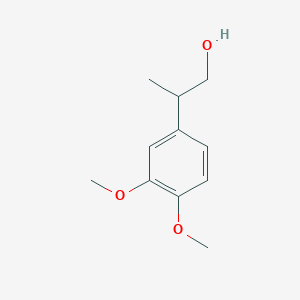
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)

![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
